(2,4-Dioxoimidazolidin-1-yl)carbamic chloride
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Overview
Description
(2,4-Dioxoimidazolidin-1-yl)carbamic chloride is a chemical compound with the molecular formula C4H4ClN3O3 and a molecular weight of 177.55 g/mol . It is a heterocyclic compound that contains both imidazolidine and carbamic chloride functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxoimidazolidin-1-yl)carbamic chloride typically involves the reaction of imidazolidine derivatives with phosgene or other chlorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency . The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound with high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dioxoimidazolidin-1-yl)carbamic chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: In some cases, catalysts such as Lewis acids or bases are employed to enhance the reaction rates.
Major Products Formed
The major products formed from the reactions of this compound include imidazolidine derivatives, amides, esters, and other substituted compounds .
Scientific Research Applications
(2,4-Dioxoimidazolidin-1-yl)carbamic chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2,4-Dioxoimidazolidin-1-yl)carbamic chloride involves its interaction with nucleophiles and electrophiles in various chemical reactions . The compound can act as an acylating agent, transferring its carbamic chloride group to other molecules. This reactivity is crucial in its role as a building block in organic synthesis and in the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dioxoimidazolidin-1-yl)carbamic acid: Similar in structure but lacks the chloride group, making it less reactive in substitution reactions.
(2,4-Dioxoimidazolidin-1-yl)methyl chloride: Contains a methyl group instead of the carbamic group, altering its reactivity and applications.
Imidazolidine-2,4-dione: A simpler structure with different reactivity patterns.
Uniqueness
(2,4-Dioxoimidazolidin-1-yl)carbamic chloride is unique due to its combination of imidazolidine and carbamic chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis . Its ability to undergo a variety of reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
64420-15-1 |
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Molecular Formula |
C4H4ClN3O3 |
Molecular Weight |
177.54 g/mol |
IUPAC Name |
N-(2,4-dioxoimidazolidin-1-yl)carbamoyl chloride |
InChI |
InChI=1S/C4H4ClN3O3/c5-3(10)7-8-1-2(9)6-4(8)11/h1H2,(H,7,10)(H,6,9,11) |
InChI Key |
IMVDSNCSOJRHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1NC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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